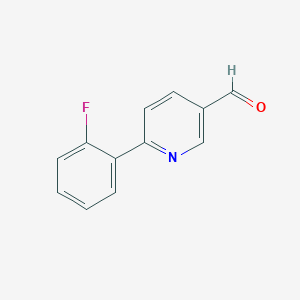

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQSIJKUJJSTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde, a key building block in contemporary medicinal chemistry. The synthesis is strategically designed around a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl framework, followed by a selective oxidation to furnish the target aldehyde. This document offers in-depth insights into the rationale behind the chosen methodologies, detailed experimental protocols, and the underlying reaction mechanisms. The content is tailored for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry, providing a practical and scientifically rigorous resource.

Introduction: The Significance of this compound

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] The introduction of specific aryl substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and biological activity. This compound has emerged as a valuable intermediate due to the unique electronic properties imparted by the ortho-fluorine atom on the phenyl ring and the reactive aldehyde functionality, which serves as a versatile handle for further molecular elaboration. This compound is a precursor to a range of biologically active molecules, including inhibitors of various enzymes and receptor modulators.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through a convergent strategy. This approach allows for the independent preparation and modification of the two key aromatic fragments before their strategic union. The chosen synthetic route is outlined below:

Figure 1: A high-level overview of the synthetic workflow for this compound.

This two-stage process offers several advantages:

-

High Convergence: The two primary building blocks are brought together late in the synthesis, maximizing overall efficiency.

-

Modularity: This route allows for the synthesis of a diverse library of analogues by simply varying the boronic acid or the initial pyridine starting material.

-

Robust and Scalable Reactions: The Suzuki-Miyaura coupling and subsequent oxidation reactions are well-established, high-yielding, and generally scalable.

Part I: Construction of the Biaryl Core via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] In this synthesis, we will couple commercially available 6-chloro-3-methylpyridine with 2-fluorophenylboronic acid.

Mechanistic Insights into the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 6-chloro-3-methylpyridine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the 2-fluorophenylboronic acid forms a more nucleophilic boronate species. This species then transfers the 2-fluorophenyl group to the palladium center, displacing the chloride ion.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of 6-(2-fluorophenyl)-3-methylpyridine and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

6-Chloro-3-methylpyridine

-

2-Fluorophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-methylpyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume).

-

Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This typically takes 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-(2-fluorophenyl)-3-methylpyridine.

| Parameter | Value/Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ | The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting efficient oxidative addition and reductive elimination. |

| Base | Sodium Carbonate (Na₂CO₃) | A moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without causing significant side reactions. |

| Solvent System | 1,4-Dioxane/Water | The aqueous-organic mixture ensures the solubility of both the organic substrates and the inorganic base, facilitating the reaction. |

| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without significant decomposition of the catalyst or reactants. |

Part II: Synthesis of the Aldehyde via a Two-Step Oxidation Sequence

With the biaryl core in hand, the next stage involves the conversion of the methyl group at the 3-position of the pyridine ring to the target aldehyde. A direct oxidation of the methyl group can be challenging and may lead to over-oxidation to the carboxylic acid. A more controlled and reliable approach involves a two-step sequence: radical bromination to form the benzylic bromide, followed by hydrolysis to the alcohol, and then a mild oxidation to the aldehyde.

Step 2a: Radical Bromination and Hydrolysis

The methyl group of 6-(2-fluorophenyl)-3-methylpyridine can be selectively functionalized via a radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, (6-(2-fluorophenyl)pyridin-3-yl)methanol.

Step 2b: Selective Oxidation of the Primary Alcohol

The oxidation of the primary alcohol to the aldehyde is a critical step that requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Two excellent methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[3][4]

Mechanism of Swern Oxidation:

-

DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride.

-

The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

-

The addition of a hindered base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide.

-

This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and the protonated base.

Figure 3: A simplified workflow for the Swern oxidation.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[5][6][7][8][9]

Mechanism of DMP Oxidation:

-

The alcohol displaces one of the acetate ligands on the iodine center of the DMP.

-

A base (often the displaced acetate) abstracts the proton from the hydroxyl group.

-

An intramolecular elimination occurs where the acetate on the iodine acts as a base to remove the α-proton, leading to the formation of the aldehyde, the reduced iodine species, and acetic acid.

Detailed Experimental Protocol for Oxidation (Dess-Martin Method)

Materials:

-

(6-(2-Fluorophenyl)pyridin-3-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (6-(2-fluorophenyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.2-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (typically 1-3 hours), as monitored by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) | A mild and selective reagent that efficiently oxidizes primary alcohols to aldehydes with minimal over-oxidation and a simple workup. |

| Solvent | Dichloromethane (DCM) | An inert solvent in which both the starting material and the DMP are soluble. |

| Temperature | 0 °C to Room Temperature | The initial cooling helps to control any exothermicity, and the reaction proceeds efficiently at room temperature. |

| Workup | NaHCO₃ / Na₂S₂O₃ | The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces any remaining DMP and iodinane byproducts to more soluble species. |

Characterization and Data

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₂H₈FNO |

| Molecular Weight | 201.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.1 (s, 1H, CHO), ~8.9 (d, 1H), ~8.2 (dd, 1H), ~7.9 (dd, 1H), ~7.5-7.2 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~191, 162 (d, J=250 Hz), 160, 155, 138, 132 (d, J=8 Hz), 131, 130 (d, J=2 Hz), 125 (d, J=4 Hz), 121, 117 (d, J=21 Hz) |

| Mass Spectrometry (ESI+) | m/z 202.1 [M+H]⁺ |

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, which leverages a Suzuki-Miyaura cross-coupling followed by a controlled oxidation sequence, is well-suited for laboratory-scale synthesis and has the potential for scalability. The in-depth discussion of the reaction mechanisms and the rationale behind the chosen experimental conditions provide a solid foundation for researchers to successfully implement and adapt this synthesis for their specific needs in drug discovery and development.

References

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. Dess–Martin Periodinane [merckmillipore.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

An In-depth Technical Guide to 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde, a key building block in medicinal chemistry. The document details its synthesis, spectroscopic characterization, reactivity, and applications in the development of novel therapeutics. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is critical to the function of numerous drugs, influencing properties such as solubility, bioavailability, and target engagement.[2] Within the diverse family of pyridine derivatives, this compound emerges as a particularly valuable intermediate. The strategic placement of a reactive aldehyde group and a fluorinated phenyl ring on the pyridine core provides a versatile platform for the synthesis of complex molecular architectures.[3] The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic profile.[3]

This guide offers a detailed exploration of the chemical properties of this compound, from its fundamental characteristics to its practical application in synthetic workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898795-78-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₈FNO | --INVALID-LINK-- |

| Molecular Weight | 201.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid | Generic Supplier Data |

| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | Generic Supplier Data |

Note: Experimental physical properties such as melting point, boiling point, and detailed solubility data are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 6-aryl-3-pyridinecarbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound, offering high yields and broad functional group tolerance.[4]

General Reaction Scheme: Suzuki-Miyaura Coupling

The synthesis of this compound typically involves the coupling of a 6-halopyridine-3-carbaldehyde (commonly 6-chloro- or 6-bromo-3-pyridinecarbaldehyde) with (2-fluorophenyl)boronic acid.

Caption: General Suzuki-Miyaura coupling scheme.

Exemplary Synthetic Protocol

The following protocol is a representative example based on established Suzuki-Miyaura coupling methodologies for similar substrates.[5] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields.

Materials:

-

6-Bromo-3-pyridinecarbaldehyde

-

(2-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Suzuki-Miyaura Synthesis Workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons.

-

Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Pyridine Ring Protons: Three protons on the pyridine ring will appear as multiplets or doublets of doublets in the aromatic region (δ 7.0-9.0 ppm), with coupling constants characteristic of pyridine systems. The proton adjacent to the aldehyde group will be the most deshielded.

-

Fluorophenyl Ring Protons: Four protons on the fluorophenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

-

Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Signals for the carbon atoms of the pyridine and fluorophenyl rings will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band around 1700-1730 cm⁻¹.[9]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[10]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201.20). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic fragments of the pyridine and fluorophenyl rings.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group and the pyridine ring, making it a versatile building block in medicinal chemistry.

Reactivity of the Aldehyde Group

The aldehyde group is highly electrophilic and can undergo a wide range of transformations, including:

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding primary alcohol.

-

Reductive Amination: To form various substituted amines, a key reaction in the synthesis of many drug candidates.[11]

-

Wittig Reaction: To form alkenes.[11]

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

Caption: Reactivity of the Aldehyde Group.

Applications as a Pharmaceutical Intermediate

While specific publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds. This building block is valuable for the synthesis of inhibitors of various enzymes and receptors. The 2-fluorophenyl group can engage in specific interactions within a protein's binding pocket, potentially enhancing potency and selectivity. Pyridine-containing compounds have been successfully developed as anticancer, anti-inflammatory, and central nervous system-acting agents.[12][13]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for pyridine aldehydes should be followed.[12][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. Storage under an inert atmosphere is recommended to prevent oxidation of the aldehyde.

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[14]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive aldehyde, a pyridine core, and a fluorinated phenyl ring offers numerous possibilities for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and key considerations for its safe handling and application. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

- 1. mdpi.com [mdpi.com]

- 2. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Chemrio [chemrio.com]

- 4. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

- 9. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 10. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]

- 14. 6-(2-Fluoroethoxy)-3-pyridinecarboxaldehyde | C8H8FNO2 | CID 71655396 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

An In-Depth Technical Guide to 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde: Synthesis, Characterization, and Applications

Executive Summary

This compound is a substituted heteroaromatic compound of significant interest in the field of medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the pharmacologically relevant pyridine nucleus, a synthetically versatile aldehyde group, and a fluorophenyl moiety known to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction with mechanistic insights, outline standard protocols for its purification and characterization, and discuss its potential as a pivotal intermediate for the development of novel therapeutics.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, coenzymes, and pharmaceuticals.[1][2] Its presence is critical to the function of drugs such as the anti-cancer agent Abiraterone, the anti-tuberculosis medication Isoniazid, and the ulcer treatment Omeprazole.[3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which often improves the solubility and bioavailability of drug candidates.[2][4] Consequently, pyridine derivatives are highly sought-after scaffolds in the pharmaceutical industry for generating novel chemical entities with diverse therapeutic applications.[1][4]

This compound emerges as a particularly valuable building block within this chemical space.[5] It combines three key features:

-

A Pyridine Core: Provides a proven pharmacophore for interacting with various biological targets.

-

A Formyl (Aldehyde) Group: A versatile chemical handle for subsequent modifications, such as reductive aminations, Wittig reactions, or condensations, enabling the rapid generation of compound libraries.

-

A 2-Fluorophenyl Substituent: The fluorine atom can modulate the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrogen bonding interactions.

This guide aims to serve as a senior application scientist's perspective on harnessing the potential of this key intermediate.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its application in a research setting.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 898795-78-3 | [6] |

| Molecular Formula | C₁₂H₈FNO | [6] |

| Molecular Weight | 201.2 g/mol | [6] |

| Appearance | Not specified, likely a solid | N/A |

| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen) | [6] |

Synthesis and Purification

The most efficient and widely adopted method for constructing the biaryl bond in this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability.[7][9]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The strategy involves the coupling of a halogenated pyridinecarbaldehyde with an organoboron reagent. The key C-C bond is formed between the C6 position of the pyridine ring and the C1 position of the fluorophenyl ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[10][11]

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Bubble the inert gas through the solution for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a phosphine ligand stabilizes the Pd(0) active species.[8]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which prevents the formation of significant side products. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[9][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Purification Protocol

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Solvent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) as the eluent. The polarity is chosen to effectively separate the nonpolar starting materials and byproducts from the more polar product.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. Spectroscopic methods provide a definitive structural fingerprint. While a specific high-resolution spectrum for this exact molecule is not publicly available, the expected data can be reliably predicted based on the analysis of its constituent parts, such as 3-pyridinecarboxaldehyde.[12][13][14][15][16]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aldehyde proton (CHO) singlet ~9.8-10.1 ppm. Aromatic protons on both rings in the range of 7.0-9.0 ppm, showing characteristic coupling patterns. | The aldehyde proton is highly deshielded. The aromatic region will be complex due to the two coupled ring systems. |

| ¹³C NMR | Carbonyl carbon (C=O) signal ~185-195 ppm. Aromatic carbons ~115-165 ppm. | The carbonyl carbon is characteristic and appears far downfield. The C-F coupling from the fluorophenyl ring may be observable. |

| Mass Spec (MS) | [M+H]⁺ ion corresponding to the calculated exact mass (202.0668 m/z). | Provides confirmation of the molecular weight and formula. |

| IR Spectroscopy | Strong C=O stretch ~1700-1720 cm⁻¹. C-F stretch ~1100-1250 cm⁻¹. Aromatic C=C and C-H stretches in their characteristic regions. | Confirms the presence of key functional groups (aldehyde, fluorophenyl, aromatic rings). |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules with potential therapeutic value.[5] The pyridine scaffold is a privileged structure in drug design, known to be a component of antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][4][10]

A Scaffold for Library Synthesis

The aldehyde functional group is a gateway to a multitude of subsequent chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with optimal biological activity, a process known as Structure-Activity Relationship (SAR) studies.

Caption: Diversification potential of the title compound in drug discovery.

Potential Therapeutic Targets

Based on the prevalence of the substituted pyridine scaffold in known bioactive molecules, compounds derived from this compound could be investigated for a range of activities, including but not limited to:

-

Oncology: As precursors to kinase inhibitors or cell cycle modulators.[10]

-

Infectious Diseases: As novel antibacterial or antifungal agents.[1]

-

Neuroscience: As ligands for receptors or enzymes involved in neurodegenerative diseases.[17]

-

Inflammatory Diseases: As inhibitors of inflammatory pathways.[4]

The specific substitution pattern—a phenyl group at the 6-position and a reactive handle at the 3-position—provides a vector for molecular growth that can be tailored to fit the binding pockets of diverse biological targets.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its synthesis via robust and scalable methods like the Suzuki-Miyaura coupling makes it readily accessible. Its inherent chemical functionalities offer a platform for extensive molecular elaboration. For researchers and scientists in the pharmaceutical industry, mastering the synthesis and application of such key intermediates is fundamental to the successful development of the next generation of therapeutics.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jennysynth.com [jennysynth.com]

- 6. This compound | 898795-78-3 [m.chemicalbook.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 12. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 14. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 16. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 17. bcrcp.ac.in [bcrcp.ac.in]

An In-depth Technical Guide to 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

CAS Number: 898795-78-3

Introduction

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a biaryl heterocyclic compound featuring a pyridine ring substituted with a formyl (aldehyde) group at the 3-position and a 2-fluorophenyl group at the 6-position. This molecule belongs to a class of compounds, substituted pyridines, that are of significant interest in medicinal chemistry and materials science.[1][2] The pyridine scaffold is a common motif in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor and its overall favorable pharmacokinetic properties.[2] The combination of a reactive aldehyde group and a biaryl structure suggests its potential as a versatile building block for the synthesis of more complex molecules.[3]

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, probable synthesis route, expected analytical characteristics, and potential applications. It is important to note that as of the writing of this guide, detailed experimental protocols, spectroscopic data, and specific biological activity for this particular compound are not extensively documented in publicly accessible scientific literature. Therefore, this guide integrates data from closely related analogs and established chemical principles to provide a robust predictive analysis for researchers and drug development professionals.

Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 898795-78-3 | [Vendor Data] |

| Molecular Formula | C₁₂H₈FNO | [Calculated] |

| Molecular Weight | 201.20 g/mol | [Calculated] |

| Appearance | Likely a solid | [Inference from similar compounds] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | [Chemical Principles] |

Synthesis and Manufacturing: The Suzuki-Miyaura Coupling Approach

The carbon-carbon bond connecting the pyridine and phenyl rings is most logically formed via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method for constructing such biaryl linkages due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[4]

The most plausible synthetic route involves the coupling of a halogenated pyridinecarbaldehyde with an appropriately substituted phenylboronic acid. Specifically, the reaction would proceed between 6-bromo-3-pyridinecarbaldehyde and (2-fluorophenyl)boronic acid.

Proposed Retrosynthesis

Caption: Retrosynthetic analysis of the target molecule.

General Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a catalytic cycle with a palladium(0) species.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-bromo-3-pyridinecarbaldehyde), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Experimental Protocol

While a specific, validated protocol for this compound is not available in the reviewed literature, a general procedure based on established methods for similar couplings can be proposed.[5][6][7] This protocol is illustrative and requires optimization and validation.

-

Reagents and Setup: To a reaction vessel, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME with water.

-

Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.

-

Reaction Conditions: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture, typically between 80-110 °C, with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product would likely be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Experimental spectroscopic data for this compound is not publicly available. The following section provides predicted data based on the chemical structure and known spectral characteristics of related compounds.[8] This information is crucial for the identification and purity assessment of the synthesized compound.

Expected Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Signal |

| ¹H NMR | Aldehyde proton (-CHO) | Singlet, ~9.9-10.1 ppm |

| Pyridine protons | Doublets and doublets of doublets, ~7.8-9.0 ppm | |

| Phenyl protons | Multiplets, ~7.1-7.6 ppm | |

| ¹³C NMR | Aldehyde carbon (C=O) | ~190-195 ppm |

| Aromatic carbons | ~115-165 ppm (C-F coupling expected) | |

| IR Spectroscopy | Aldehyde C=O stretch | Strong absorption band at ~1700-1715 cm⁻¹ |

| Aromatic C=C stretch | Bands in the ~1450-1600 cm⁻¹ region | |

| C-F stretch | Strong absorption band at ~1100-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 201.06 (for C₁₂H₈FNO) |

Applications in Research and Drug Development

While specific biological activities for this compound have not been reported, its structural motifs are highly relevant in medicinal chemistry.

-

Pyridine Scaffold: The pyridine ring is a key "privileged scaffold" in drug discovery. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and binding affinity to biological targets.[1][2] Numerous drugs across various therapeutic areas, including anticancer, antiviral, and CNS agents, contain a pyridine core.[2]

-

Biaryl Moiety: The 6-arylpyridine structure is a common feature in pharmacologically active compounds. This framework can position substituents in specific vectors to optimize interactions with protein binding pockets.

-

Aldehyde Functionality: The aldehyde group is a versatile chemical handle for further synthetic modifications. It can be readily converted into a wide range of other functional groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems through condensation reactions.[3] This makes the title compound a valuable intermediate for building libraries of more complex molecules for high-throughput screening.

Caption: Synthetic utility of the aldehyde group for diversification.

Safety and Handling

No specific safety data for this compound is available. The following guidance is based on the known hazards of similar aromatic and pyridine aldehydes.

-

Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Harmful)

-

Skin Irritation/Corrosion

-

Serious Eye Damage/Irritation

-

Specific Target Organ Toxicity (Respiratory Irritation)

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

-

Handling:

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

This compound is a structurally interesting building block with significant potential for applications in synthetic and medicinal chemistry. Its probable synthesis via the robust Suzuki-Miyaura coupling makes it an accessible target. The presence of a versatile aldehyde handle allows for extensive derivatization, enabling its use in the creation of compound libraries for drug discovery. However, the lack of published, peer-reviewed data on its specific synthesis, characterization, and biological activity indicates that it remains a relatively unexplored chemical entity. Researchers working with this compound should anticipate the need for thorough in-house characterization and process optimization.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 4. labnovo.com [labnovo.com]

- 5. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jennysynth.com [jennysynth.com]

An In-Depth Technical Guide to 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a privileged structure in the design of novel therapeutics. The strategic introduction of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde, a key building block for the synthesis of complex bioactive molecules. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, state-of-the-art characterization techniques, and its potential applications in the landscape of modern drug discovery.

Table of Contents

-

Compound Profile

-

Synthesis Methodology

-

Purification and Characterization

-

Applications in Medicinal Chemistry

-

References

Compound Profile

This compound is a biaryl compound featuring a pyridine ring substituted with a 2-fluorophenyl group at the 6-position and a carbaldehyde (formyl) group at the 3-position. This trifunctional scaffold offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO | --INVALID-LINK-- |

| Molecular Weight | 201.2 g/mol | --INVALID-LINK-- |

| CAS Number | 898795-78-3 | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) |

Synthesis Methodology

The synthesis of 6-aryl-3-pyridinecarbaldehydes is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between a pyridyl halide and an arylboronic acid.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 6-halo-3-pyridinecarbaldehyde and 2-fluorophenylboronic acid as readily available starting materials. The formyl group on the pyridine ring is an electron-withdrawing group, which can influence the reactivity of the coupling site. Protecting the aldehyde functionality is a consideration, though often not necessary with modern Suzuki coupling conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of halopyridines with arylboronic acids.

Reaction Scheme:

Materials:

-

6-Chloro-3-pyridinecarbaldehyde

-

2-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-pyridinecarbaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 5 mmol scale reaction).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel.[3]

Protocol:

-

Column Packing: Pack a silica gel column using a slurry of silica gel in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dry silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.1-10.2 (s, 1H, -CHO)

-

δ 9.1-9.2 (d, 1H, pyridine H-2)

-

δ 8.2-8.3 (dd, 1H, pyridine H-4)

-

δ 7.9-8.0 (d, 1H, pyridine H-5)

-

δ 7.2-7.6 (m, 4H, Ar-H)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 192-193 (-CHO)

-

δ 160-163 (d, ¹JCF, C-F of fluorophenyl)

-

δ 150-155 (pyridine C-2, C-6)

-

δ 135-140 (pyridine C-4)

-

δ 120-135 (aromatic carbons)

-

δ 115-118 (d, ²JCF, C-F of fluorophenyl)

-

-

Mass Spectrometry (ESI+):

-

m/z = 202.06 [M+H]⁺

-

Applications in Medicinal Chemistry

This compound is a versatile building block in medicinal chemistry, primarily due to the presence of the reactive aldehyde group and the biaryl scaffold.[2][4][5][6]

Potential Synthetic Transformations and Therapeutic Targets:

-

Reductive Amination: The aldehyde can be readily converted to a wide range of amines, which are key functional groups in many drug molecules. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be used to form alkenes, providing access to a different class of compounds with potential biological activity.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities.

-

Scaffold for Kinase Inhibitors: The pyridine and fluorophenyl rings are common motifs in kinase inhibitors. This compound could serve as a starting point for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.

-

CNS-active Agents: The lipophilicity and hydrogen bonding capabilities of the fluorinated pyridine scaffold make it a promising core for the development of agents targeting the central nervous system.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis via the robust and scalable Suzuki-Miyaura coupling makes it an accessible building block for research and industrial applications. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the quest for novel therapeutic agents. This guide provides a solid foundation for the synthesis, purification, and characterization of this compound, empowering researchers to leverage its potential in their drug discovery programs.

References

- 1. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

An In-depth Technical Guide to the Physical Properties of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a heterocyclic aromatic aldehyde of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, which marries a pyridine core with a 2-fluorophenyl substituent, offers a unique combination of chemical reactivity and physicochemical properties. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, while the fluorinated phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability in potential pharmaceutical candidates. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed protocols for its characterization.

Compound Identification and Core Properties

Precise identification is the cornerstone of any scientific investigation. The fundamental identifiers for this compound are cataloged below.

| Property | Value | Source |

| CAS Number | 898795-78-3 | [1] |

| Molecular Formula | C₁₂H₈FNO | [1] |

| Molecular Weight | 201.2 g/mol | [1] |

| IUPAC Name | 6-(2-fluorophenyl)pyridine-3-carbaldehyde | N/A |

| Appearance | Typically an off-white to yellow solid | N/A |

| Storage | 2-8°C, stored under inert nitrogen atmosphere | [1] |

The recommendation to store this compound under an inert atmosphere is critical. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light over extended periods. Refrigeration slows potential degradation pathways, ensuring the compound's purity and reactivity for experimental use.

Molecular Structure and Key Features

The structure of this compound dictates its chemical behavior. The diagram below illustrates the connectivity and spatial arrangement of its constituent atoms.

References

starting materials for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its structural motif, featuring a substituted biphenyl-like scaffold, is present in a variety of biologically active molecules. The precise arrangement of the fluorophenyl group and the reactive carbaldehyde function on the pyridine core makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the primary synthetic strategies, key starting materials, and detailed experimental protocols for the preparation of this valuable compound, aimed at researchers and professionals in the field of chemical synthesis and drug development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most viable synthetic strategies. The most apparent disconnection is the C-C bond between the pyridine ring and the fluorophenyl group. This suggests a cross-coupling strategy as the final key step. A second approach involves the formation of the pyridine ring itself with the substituents pre-installed. However, the former is generally more convergent and flexible.

The dominant strategy involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This approach relies on two key synthons: a pyridine core functionalized with a leaving group (e.g., a halogen) at the 6-position and a formyl group at the 3-position, and an organoboron reagent for the 2-fluorophenyl moiety.

Caption: Retrosynthetic approach for this compound.

Key Starting Materials: Synthesis and Properties

The success of the synthesis hinges on the quality and accessibility of two primary starting materials.

The Pyridine Core: 6-Halopyridine-3-carbaldehydes

The most common pyridine starting materials are 6-bromo-3-pyridinecarbaldehyde and 6-chloro-3-pyridinecarbaldehyde. The bromine derivative is particularly well-suited for Suzuki-Miyaura couplings due to its optimal reactivity in the oxidative addition step.

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Form |

| 6-Bromo-3-pyridinecarboxaldehyde | 149806-06-4 | 186.01 | 104-110 | Solid |

| 6-Chloro-3-pyridinecarboxaldehyde | 23100-12-1 | 141.55 | N/A | White to Green Powder |

Data sourced from Sigma-Aldrich[1].

These compounds can be synthesized through various methods, including the oxidation of the corresponding 6-halopicolines or via formylation of a 2-halopyridine precursor. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems, but its application to electron-deficient pyridines can be challenging and may require harsher conditions or alternative strategies.[2][3] More recent methods for pyridine formylation offer milder conditions and improved regioselectivity.[4][5][6]

The Arylating Agent: 2-Fluorophenylboronic Acid

2-Fluorophenylboronic acid is a commercially available and widely used reagent in palladium-catalyzed cross-coupling reactions.[7][8] Its fluorine substitution can enhance the biological activity of the final product and influence its conformation. It is typically a white to light yellow crystalline powder.[9]

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Key Application |

| 2-Fluorophenylboronic Acid | 1993-03-9 | 139.92 | 101-110 | Suzuki-Miyaura Coupling |

Data sourced from Sigma-Aldrich and ChemicalBook[8][9].

-

Add 1-bromo-2-fluorobenzene (10.0 g, 57.1 mmol) and anhydrous tetrahydrofuran (THF) to a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the mixture to -70 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.55 M in hexanes, 44.2 ml, 68.5 mmol) dropwise, maintaining the temperature at -70 °C.

-

Stir the reaction mixture at -70 °C for 1.5 hours.

-

Add triisopropyl borate (21.5 g, 114.2 mmol) dropwise, ensuring the temperature does not rise significantly.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 4 hours.

-

Quench the reaction by adding aqueous hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic phases and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography (eluent: hexane/acetone) to yield pure 2-fluorophenylboronic acid.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing the target molecule due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary catalysts and reagents.[10][11]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine-3-carbaldehyde.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[10]

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions.[12][13]

-

To a reaction vessel, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material via flash column chromatography on silica gel to afford the pure this compound.

Alternative Strategies: Post-Coupling Formylation

Methods for pyridine formylation include:

-

Directed Ortho-Metalation: If a directing group is present, lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) can be effective.[2]

-

Modern C-H Functionalization: Recent advances have enabled the direct C-H formylation of pyridines, often using specialized catalysts and reagents to control regioselectivity under milder conditions.[4][5] These methods can overcome the inherent electron-deficient nature of the pyridine ring that hampers classical electrophilic substitution.[6]

Conclusion

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy leverages readily available starting materials, 6-bromo-3-pyridinecarbaldehyde and 2-fluorophenylboronic acid, and employs a robust and high-yielding catalytic protocol. The provided methodologies and protocols offer a reliable framework for researchers to produce this key intermediate for applications in drug discovery and materials science. Careful selection of catalyst, base, and solvent, along with rigorous purification, are critical to obtaining the final product in high purity.

References

- 1. 6-Chloro-3-pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Retrosynthetic Analysis and Strategic Synthesis of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis and a detailed synthetic route for the preparation of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde, a key heterocyclic building block in medicinal chemistry. Two primary retrosynthetic strategies are evaluated, culminating in a recommended synthetic pathway that prioritizes efficiency, scalability, and the use of modern, reliable chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a robust framework for the synthesis of this and structurally related compounds.

Introduction: The Significance of Aryl-Substituted Pyridines

Aryl-substituted pyridine scaffolds are privileged structures in drug discovery, appearing in a vast array of pharmacologically active agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse steric and electronic contributions of aryl substituents, allow for fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The target molecule, this compound, incorporates a 2-fluorophenyl group, a common motif for modulating metabolic stability and binding interactions, and a versatile carbaldehyde functionality, which serves as a synthetic handle for further molecular elaboration. A logical and efficient synthesis of this molecule is therefore of significant interest.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A thorough retrosynthetic analysis of this compound reveals two primary strategic disconnections. The core of this analysis lies in the disconnection of the C-C bond between the pyridine and the fluorophenyl ring, a transformation readily achievable via modern cross-coupling chemistry.

Strategy A: Late-Stage Suzuki-Miyaura Coupling

This strategy involves the formation of the biaryl linkage as a late-stage transformation. The primary disconnection is the C6-aryl bond, suggesting a Suzuki-Miyaura coupling between a 6-halopyridine-3-carbaldehyde and (2-fluorophenyl)boronic acid.

Caption: Retrosynthetic approach based on a late-stage Suzuki coupling.

While conceptually straightforward, this approach hinges on the availability and stability of the 6-halopyridine-3-carbaldehyde. Aldehydes can be sensitive to certain reaction conditions, potentially leading to side reactions or decomposition.

Strategy B: Early-Stage Suzuki-Miyaura Coupling and Final Oxidation

An alternative and often more robust strategy involves forming the C-C bond earlier in the synthetic sequence, using a more stable precursor to the aldehyde functionality. This approach disconnects the target molecule to (6-(2-Fluorophenyl)pyridin-3-yl)methanol, which is then accessed via a Suzuki-Miyaura coupling of a 6-halopyridin-3-yl)methanol with (2-fluorophenyl)boronic acid.

Caption: Retrosynthetic approach with an early-stage Suzuki coupling.

This strategy offers the advantage of performing the potentially sensitive oxidation step at the end of the synthesis, on a more complex and often more stable substrate. The precursor alcohol is generally more robust than the corresponding aldehyde. Based on the availability of reliable protocols for each step, this guide will focus on the execution of Strategy B.

Synthesis of Key Building Blocks

The successful execution of the proposed synthetic route relies on the efficient preparation of two key intermediates: (2-Fluorophenyl)boronic acid and (6-Chloropyridin-3-yl)methanol.

Synthesis of (2-Fluorophenyl)boronic acid

(2-Fluorophenyl)boronic acid can be reliably synthesized from 2-bromofluorobenzene via a Grignard reaction followed by quenching with a borate ester.

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add magnesium turnings (1.1 eq.). Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 2-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of the 2-bromofluorobenzene solution to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

-

Borylation: In a separate flame-dried flask under argon, prepare a solution of triisopropyl borate (1.2 eq.) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath. Transfer the freshly prepared Grignard reagent to the triisopropyl borate solution via a cannula at a rate that maintains the internal temperature below -60 °C.

-

Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude (2-fluorophenyl)boronic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes, to yield a white crystalline solid.

Synthesis of (6-Chloropyridin-3-yl)methanol

This key intermediate is prepared from the commercially available 6-chloronicotinic acid via reduction.

Experimental Protocol:

-

Reduction of 6-Chloronicotinic Acid: To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloronicotinic acid (1.0 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 2.0 eq.) dropwise.[2][3]

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

-

Work-up and Purification: Remove the solvents under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (6-chloropyridin-3-yl)methanol can be purified by column chromatography on silica gel to afford the product as a white solid.

Forward Synthesis of this compound

With the key building blocks in hand, the forward synthesis involves a Suzuki-Miyaura coupling followed by a mild oxidation of the resulting alcohol.

Step 1: Suzuki-Miyaura Coupling of (6-Chloropyridin-3-yl)methanol and (2-Fluorophenyl)boronic acid

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with heteroaryl chlorides.

Caption: Suzuki-Miyaura coupling to form the biaryl alcohol intermediate.

Experimental Protocol:

-

Reaction Setup: To a Schlenk flask, add (6-chloropyridin-3-yl)methanol (1.0 eq.), (2-fluorophenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq.).

-

Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (6-(2-fluorophenyl)pyridin-3-yl)methanol.

| Component | Molecular Weight ( g/mol ) | Equivalents | Amount |

| (6-Chloropyridin-3-yl)methanol | 143.57 | 1.0 | (Specify mass) |

| (2-Fluorophenyl)boronic acid | 139.92 | 1.2 | (Calculate mass) |

| Potassium Carbonate | 138.21 | 2.0 | (Calculate mass) |

| Pd(dppf)Cl2 | 816.64 | 0.03 | (Calculate mass) |

Step 2: Oxidation of (6-(2-Fluorophenyl)pyridin-3-yl)methanol to this compound

The final step is the mild oxidation of the primary alcohol to the target aldehyde. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high selectivity and mild reaction conditions, which are compatible with the pyridine and fluorophenyl moieties.[5][6][7]

Caption: Final oxidation step to yield the target aldehyde.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, dissolve (6-(2-fluorophenyl)pyridin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the two layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the final product.

| Component | Molecular Weight ( g/mol ) | Equivalents | Amount |

| (6-(2-Fluorophenyl)pyridin-3-yl)methanol | 203.21 | 1.0 | (Specify mass) |

| Dess-Martin Periodinane | 424.14 | 1.2 | (Calculate mass) |

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle